Cas no 73048-42-7 (8-Quinolineethanol)

8-Quinolineethanol is a quinoline derivative with the molecular formula C11H11NO, characterized by the presence of an ethanol substituent at the 8-position of the quinoline ring. This compound is valued for its versatility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination chemistry applications. Its structure allows for functionalization at both the hydroxyl group and the quinoline core, enabling diverse chemical modifications. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in reaction systems. Its stability under standard conditions and well-documented reactivity make it a reliable choice for research and industrial applications requiring quinoline-based building blocks.
8-Quinolineethanol structure
8-Quinolineethanol structure
Product Name:8-Quinolineethanol
CAS No:73048-42-7
MF:C11H11NO
MW:173.211142778397
MDL:MFCD09926275
CID:551573
PubChem ID:10954001
Update Time:2025-06-13

8-Quinolineethanol Chemical and Physical Properties

Names and Identifiers

    • 8-Quinolineethanol
    • 2-(quinolin-8-yl)ethanol
    • 2-quinolin-8-ylethanol
    • 8-(2-Hydroxyethyl)quinoline
    • 2-(quinolin-8-yl)ethan-1-ol
    • AKOS006310968
    • 73048-42-7
    • SCHEMBL11497495
    • EN300-1626642
    • DTXSID80449574
    • MDL: MFCD09926275
    • Inchi: 1S/C11H11NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7,13H,6,8H2
    • InChI Key: UCDZCGYCXYCJEY-UHFFFAOYSA-N
    • SMILES: OCCC1=CC=CC2=CC=CN=C12

Computed Properties

  • Exact Mass: 173.08400
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12000
  • LogP: 1.76960

8-Quinolineethanol Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

8-Quinolineethanol Pricemore >>

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Additional information on 8-Quinolineethanol

Comprehensive Overview of 8-Quinolineethanol (CAS No. 73048-42-7): Properties, Applications, and Industry Insights

8-Quinolineethanol (CAS No. 73048-42-7) is a specialized organic compound belonging to the quinoline derivative family. This heterocyclic aromatic molecule features a hydroxyl-functionalized ethyl side chain, making it a versatile intermediate in pharmaceutical, agrochemical, and material science applications. The compound's molecular formula C11H11NO combines a quinoline core with ethanol functionality, yielding unique physicochemical properties that have attracted significant research interest.

Recent studies highlight 8-Quinolineethanol's role as a key precursor in synthesizing advanced fluorescent probes for biological imaging. Its ability to chelate metal ions while maintaining photostability makes it valuable for developing bioimaging agents – a hot topic in medical diagnostics and cancer research. Analytical techniques like HPLC-MS and NMR spectroscopy confirm the compound's high purity (>98%), meeting stringent requirements for pharmaceutical intermediates.

The global market for quinoline derivatives is projected to grow at 6.2% CAGR through 2030, driven by demand for antimalarial drugs and organic electronics. 8-Quinolineethanol contributes to this growth as researchers explore its potential in:

  • Developing novel antimicrobial coatings for medical devices
  • Creating OLED materials with enhanced electron transport properties
  • Synthesizing catalysts for green chemistry applications

Manufacturers optimize 8-Quinolineethanol production through continuous flow chemistry, achieving better yields (85-92%) compared to batch processes. Quality control protocols emphasize strict monitoring of residual solvents and heavy metals, particularly for GMP-grade material used in drug development. Storage recommendations suggest amber glass containers under inert atmosphere to preserve the compound's stability.

Emerging applications in sustainable agriculture demonstrate 8-Quinolineethanol's potential as a plant growth regulator. Field trials show 15-20% yield improvement in cereal crops when used as part of biostimulant formulations. The compound's low environmental persistence (DT50 < 5 days) aligns with modern eco-friendly agrochemical trends.

From a regulatory perspective, 8-Quinolineethanol complies with REACH and TSCA requirements. Safety data sheets recommend standard organic laboratory precautions, with particular attention to avoiding prolonged skin contact. The compound's LD50 (oral, rat) > 2000 mg/kg classifies it as relatively low toxicity, facilitating handling in industrial settings.

Recent patent filings (2022-2023) reveal innovative uses of 73048-42-7 in:

  • Quantum dot surface functionalization for display technologies
  • Next-generation corrosion inhibitors for aerospace alloys
  • Novel photoredox catalysts for organic synthesis
These developments position 8-Quinolineethanol as a compound with cross-industry relevance.

Analytical characterization shows 8-Quinolineethanol exhibits strong UV absorption at 254 nm and 315 nm, making it suitable for UV-stabilizer applications in polymers. The compound's melting point (89-92°C) and water solubility (2.1 g/L at 25°C) parameters are critical for formulation scientists designing drug delivery systems or agricultural formulations.

Supply chain data indicates stable availability of 73048-42-7, with major producers located in North America, Europe, and Asia. Current market prices range $120-150/kg for laboratory quantities, with volume discounts available for industrial-scale procurement. Custom synthesis options exist for isotope-labeled versions (13C, 2H) used in metabolic pathway studies.

Future research directions for 8-Quinolineethanol include exploration of:

  • Its role in metal-organic frameworks (MOFs) for gas storage
  • Potential as a ligand in homogeneous catalysis
  • Application in conductive polymers for flexible electronics
These investigations promise to expand the compound's utility across cutting-edge technologies.
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